molecular formula C8H6BrFO3 B2980160 4-Bromo-2-fluoro-6-methoxybenzoic acid CAS No. 1472104-49-6

4-Bromo-2-fluoro-6-methoxybenzoic acid

Cat. No.: B2980160
CAS No.: 1472104-49-6
M. Wt: 249.035
InChI Key: HURPNPSJCSOLOZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methoxybenzoic acid typically involves the bromination and fluorination of methoxybenzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the benzene ring in the presence of catalysts and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization and quality control measures to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxybenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-6-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Fluoro-6-methoxybenzoic acid: Lacks the bromine atom.

    4-Bromo-2-fluorobenzoic acid: Lacks the methoxy group.

Uniqueness

4-Bromo-2-fluoro-6-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This combination imparts distinct chemical reactivity and properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURPNPSJCSOLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-6-methoxy-benzaldehyde (3.4 g, 14.6 mmol) in tert-butanol (70 ml) and water (35 ml), sodium chlorite (2.64 g, 29.2 mmol), monosodium phosphate dihydrate (11.4 g, 72.9 mmol) and 2-methyl-2-butene (12.4 ml, 116.7 mmol) are added successively at room temperature and the mixture is stirred for 2 h. After completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure and the residue is diluted with ice water (50 ml) and acidified to pH 5 by adding 2N hydrochloric acid. The mixture is extracted with methyl tert-butyl ether (2×100 ml). The methyl tert-butyl ether layer is extracted again with 10% aqueous sodium hydroxide (100 ml). The aqueous layer is acidified to pH 2 with 5N hydrochloric acid and extracted with dichloromethane (2×50 ml). The organic layer is washed with brine (50 ml), dried over sodium sulfate and evaporated to dryness to obtain 4-bromo-2-fluoro-6-methoxy-benzoic acid (2.5 g, 10.0 mmol, 68%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
monosodium phosphate dihydrate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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